molecular formula C11H9BrN2O B2808739 5-Bromo-2-(pyridin-4-ylmethoxy)pyridine CAS No. 2092591-24-5

5-Bromo-2-(pyridin-4-ylmethoxy)pyridine

Cat. No.: B2808739
CAS No.: 2092591-24-5
M. Wt: 265.11
InChI Key: OOBZEJWPEAFDGE-UHFFFAOYSA-N
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Description

5-Bromo-2-(pyridin-4-ylmethoxy)pyridine: is a chemical compound with the molecular formula C11H9BrN2O . It is a derivative of pyridine, a basic heterocyclic organic compound.

Scientific Research Applications

Chemistry: 5-Bromo-2-(pyridin-4-ylmethoxy)pyridine is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds and ligands for coordination chemistry .

Biology and Medicine: In medicinal chemistry, this compound serves as a precursor for the synthesis of potential therapeutic agents. It has been investigated for its role in the development of drugs targeting specific biological pathways .

Industry: The compound is also utilized in the development of materials with specific electronic or optical properties. Its derivatives are explored for use in organic electronics and photonics .

Safety and Hazards

This compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . The safety pictograms associated with this compound include GHS07, and the signal word is "Warning" . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(pyridin-4-ylmethoxy)pyridine typically involves the reaction of 5-bromo-2-hydroxypyridine with 4-pyridylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(pyridin-4-ylmethoxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-(pyridin-4-ylmethoxy)pyridine is unique due to the presence of both bromine and pyridin-4-ylmethoxy groups, which confer specific reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-bromo-2-(pyridin-4-ylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-10-1-2-11(14-7-10)15-8-9-3-5-13-6-4-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBZEJWPEAFDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)OCC2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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